H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH” is a peptide consisting of twenty amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for the next coupling step.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain peptides of high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Peptides can participate in substitution reactions where specific amino acids are replaced with others to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
Chemistry
In chemistry, peptides like “H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH” are used as building blocks for the synthesis of more complex molecules. They serve as models for studying protein folding and interactions.
Biology
In biology, this peptide can be used to study cellular processes, signal transduction pathways, and enzyme-substrate interactions. It can also serve as a substrate for proteolytic enzymes.
Medicine
In medicine, peptides have therapeutic potential. They can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases. Peptides can also serve as diagnostic tools and vaccine components.
Industry
In industry, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability and bioavailability.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can act as agonists or antagonists of receptors, inhibitors of enzymes, or modulators of ion channels.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser-OH: is similar to other peptides with sequences containing lysine, arginine, and other amino acids.
H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH: is another peptide with a different sequence but similar functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple arginine and lysine residues may confer unique binding properties and biological activities.
Properties
Molecular Formula |
C109H190N36O29 |
---|---|
Molecular Weight |
2468.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C109H190N36O29/c1-14-58(11)83(142-92(160)66(34-25-45-125-108(119)120)128-89(157)68(37-39-77(113)148)132-100(168)81(56(7)8)140-102(170)84(59(12)15-2)143-91(159)65(33-24-44-124-107(117)118)127-86(154)62(112)30-19-21-41-110)101(169)131-63(31-20-22-42-111)87(155)138-74(52-80(152)153)97(165)136-72(50-61-28-17-16-18-29-61)95(163)134-70(48-54(3)4)94(162)129-64(32-23-43-123-106(115)116)88(156)137-73(51-78(114)149)96(164)135-71(49-55(5)6)98(166)141-82(57(9)10)104(172)145-47-27-36-76(145)99(167)130-67(35-26-46-126-109(121)122)93(161)144-85(60(13)147)103(171)133-69(38-40-79(150)151)90(158)139-75(53-146)105(173)174/h16-18,28-29,54-60,62-76,81-85,146-147H,14-15,19-27,30-53,110-112H2,1-13H3,(H2,113,148)(H2,114,149)(H,127,154)(H,128,157)(H,129,162)(H,130,167)(H,131,169)(H,132,168)(H,133,171)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,155)(H,139,158)(H,140,170)(H,141,166)(H,142,160)(H,143,159)(H,144,161)(H,150,151)(H,152,153)(H,173,174)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-,85-/m0/s1 |
InChI Key |
HZZZXGMJHAIUGT-XCVCZFPDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.